tert-Butyl tosyl-D-alaninate

CAS No.:

Cat. No.: VC17227075

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO4S |

|---|---|

| Molecular Weight | 299.39 g/mol |

| IUPAC Name | tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |

| Standard InChI | InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1 |

| Standard InChI Key | QERPRDHBJSPFGZ-LLVKDONJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

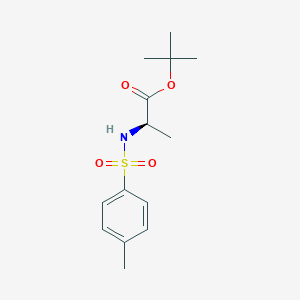

tert-Butyl tosyl-D-alaninate features a D-alanine backbone modified with a tert-butyl ester at the carboxyl group and a tosyl (p-toluenesulfonyl) group at the amine (Fig. 1). The tert-butyl group enhances steric bulk and lipophilicity, improving solubility in organic solvents and stability during synthetic procedures . The tosyl group acts as a protecting agent for the amine, enabling selective deprotection in multi-step reactions.

Molecular Formula: C₁₄H₂₁NO₄S

Molecular Weight: 299.39 g/mol

IUPAC Name: tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate

Stereochemistry: The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, influencing its interactions with biological systems .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The compound’s tert-butyl group mitigates diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) by reducing conformational flexibility . Its tosyl group remains stable under acidic and basic conditions, enabling orthogonal deprotection strategies. For example:

-

Fmoc-SPPS: The tert-butyl ester is compatible with Fmoc-based protocols, allowing sequential coupling of amino acids without premature deprotection .

-

Native Chemical Ligation (NCL): Peptide thioesters derived from tert-butyl-protected precursors enable efficient ligation reactions, as demonstrated in the synthesis of penetratin analogs .

Medicinal Chemistry

D-amino acids, including tert-butyl tosyl-D-alaninate, are increasingly incorporated into therapeutics to enhance metabolic stability and bioavailability. Examples include:

-

Antimicrobial Peptides: D-configured residues resist proteolytic degradation, prolonging activity.

-

Peptidomimetics: The tert-butyl group mimics hydrophobic side chains in receptor-binding motifs, improving target affinity .

Research Findings and Comparative Analysis

Stability and Reactivity

Comparative studies highlight the tert-butyl group’s superiority over smaller esters (e.g., methyl or ethyl):

-

Base Stability: tert-Butyl thioesters exhibit a half-life of 6.5 days under 20% piperidine/DMF, compared to 5.5 hours for ethyl analogs .

-

Acid Sensitivity: The ester is cleaved under mild acidic conditions (e.g., TFA), facilitating post-synthetic modifications .

Stereochemical Impact

The D-configuration of tert-butyl tosyl-D-alaninate alters peptide secondary structures. For instance:

-

Helical Propensity: D-amino acids disrupt α-helix formation but stabilize β-sheet conformations in model peptides.

-

Protease Resistance: Peptides incorporating D-residues show prolonged half-lives in serum, as seen in studies on opioid analogs .

Comparative Data

Table 1: Physical Properties of tert-Butyl Tosyl-D-alaninate vs. Analogues

| Property | tert-Butyl Tosyl-D-alaninate | tert-Butyl Tosyl-L-alaninate | N-Tosyl-D-Alanine |

|---|---|---|---|

| Molecular Weight (g/mol) | 299.39 | 299.39 | 243.29 |

| Melting Point (°C) | Not reported | 112–114 | 148–150 |

| Solubility | DCM, DMF, THF | DCM, DMF, THF | Water, EtOH |

| Stereochemistry | D | L | D |

Table 2: Synthetic Methods for tert-Butyl Tosyl-D-alaninate

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Tosylation | TsCl, NaOH, 0°C, 2h | 85 | 95 |

| Esterification | tert-Butanol, DCC, DMAP, rt, 12h | 78 | 90 |

| Mitsunobu | DIAD, Ph₃P, tert-Butanol, 45°C, 24h | 88 | 92 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume